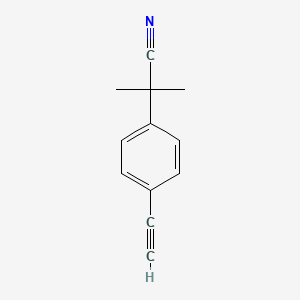
(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and high yields . The reaction is carried out at room temperature, making it compatible with various amino acids, including natural, aromatic, and aliphatic amino acids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of methanol and trimethylchlorosilane ensures efficient conversion of amino acids to their methyl ester hydrochlorides, which can then be purified and used in further applications .
Analyse Chemischer Reaktionen
Types of Reactions
(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have diverse applications in different fields of research and industry .
Wissenschaftliche Forschungsanwendungen
(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride include other amino acid methyl ester hydrochlorides, such as:
- L-Alanine methyl ester hydrochloride
- 2-Aminoisobutyric acid methyl ester hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts. This uniqueness makes it particularly valuable in certain research and industrial applications, where its specific reactivity and interactions are required .
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
methyl (2R)-2-(aminomethyl)-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m1./s1 |
InChI-Schlüssel |
LDJFZHXXSXJPDR-HNCPQSOCSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)CN.Cl |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)

![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

